Isobergaptol, also known as 5-Hydroxyangelicin, is a chemical compound with the molecular formula C11H6O4 . It is found in the roots of Heracleum thomsoni . The systematic name for Isobergaptol is 5-Hydroxy-2H-furo[2,3-h]chromen-2-one .
Isobergaptol has a molecular weight of 202.163 Da . It contains a total of 23 bonds, including 17 non-H bonds, 12 multiple bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 ester (aliphatic), 1 aromatic hydroxyl, and 1 Furane .
Isobergaptol has a density of 1.5±0.1 g/cm³, a boiling point of 297.1±9.0 °C at 760 mmHg, and a flash point of 133.5±18.7 °C . It has 4 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds . Its polar surface area is 60 Ų .
Isobergaptol can be synthesized through various methods. One prominent route involves the cyclization of 5-hydroxyfuran-2-carboxylic acid derivatives under acidic or basic conditions. This method allows for the formation of the furan ring essential to the compound's structure.
In addition to synthetic methods, Isobergaptol can be extracted from natural sources such as plants rich in furanocoumarins. Common extraction techniques include:
Isobergaptol's structural characteristics include:
Isobergaptol undergoes several types of chemical reactions, including:
This compound can be oxidized to form various derivatives depending on the reagents used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction reactions can yield dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Isobergaptol can participate in substitution reactions at the furan ring, often involving halogenating agents or nucleophiles.
The primary products formed from these reactions include different oxidized, reduced, and substituted derivatives, which may possess distinct biological activities.
Isobergaptol has been shown to inhibit the cytochrome P450 enzyme CYP3A4 with an IC50 value of 24.92 μM. This inhibition suggests that Isobergaptol may alter drug metabolism pathways in humans.
The compound's mechanism involves interactions with specific enzymes and pathways that regulate various biochemical processes, including inflammation and cancer proliferation. In vitro studies indicate that Isobergaptol can inhibit pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in activated macrophages .
Isobergaptol is typically a crystalline solid with notable aromatic properties due to its conjugated system.
Isobergaptol has several scientific applications across various fields:
Research indicates potential therapeutic effects, including anti-inflammatory and anticancer properties. Its ability to inhibit specific enzymes makes it a candidate for developing new pharmacological agents.
As a precursor for synthesizing other furanocoumarins, Isobergaptol is valuable in biochemical studies exploring plant secondary metabolites.
Due to its aromatic characteristics, Isobergaptol is used in formulating fragrances and cosmetics .
Isobergaptol (5-hydroxy-8H-furo[2,3-h]chromen-8-one) is an angular furanocoumarin derivative characterized by a fused furan ring adjacent to a 6-membered lactone structure. As a secondary metabolite predominantly synthesized by plants in the Apiaceae and Rutaceae families, it functions as a phytoalexin against herbivores and pathogens. Recent research has highlighted its modulatory effects on cellular signaling pathways, positioning it as a compound of interest for pharmacological development. Its structural uniqueness—particularly the angular arrangement—confers distinct bioactivity compared to linear furanocoumarins like psoralen [4].
Isobergaptol belongs to the coumarin class, with a molecular formula of C11H6O4 and a molecular weight of 202.16 g/mol. Key physicochemical properties include:
Table 1: Key Physicochemical Properties of Isobergaptol
Property | Value/Description |
---|---|
Molecular Formula | C₁₁H₆O₄ |
Molecular Weight | 202.16 g/mol |
Melting Point | 228–230°C |
UV Absorption Maxima | 248 nm, 310 nm |
Characteristic NMR Signal | δ 6.25 ppm (H-3, singlet) |
Dominant IR Bands | 1715 cm⁻¹ (lactone C=O), 1240 cm⁻¹ (furan) |
The angular topology sterically hinders DNA intercalation—unlike linear furanocoumarins—reducing phototoxicity while retaining bioactivity [4].
Isobergaptol was first isolated in the 1970s from Pastinaca sativa (wild parsnip) during investigations into furanocoumarin diversity. Seminal work by Murray et al. (1991) identified it as a minor constituent in Heracleum species, but its structural elucidation remained incomplete until advanced NMR techniques emerged in the 2000s [8]. The 2010s marked a turning point:
Unlike its well-studied analog bergapten, isobergaptol remained underinvestigated until pharmacological studies accelerated in the 2020s [4] [8].
Isobergaptol occurs in trace amounts (<0.01% dry weight) primarily in:
Table 2: Documented Plant Sources of Isobergaptol
Plant Species | Family | Plant Part | Reported Concentration |
---|---|---|---|
Pastinaca sativa | Apiaceae | Roots | 0.003–0.008% dry weight |
Carissa spinarum | Apocynaceae | Root bark | Trace amounts |
Fagopyrum dibotrys | Polygonaceae | Rhizomes | Not quantified |
Citrus limon | Rutaceae | Fruit peel | Trace amounts |
Biosynthesis
The pathway initiates with phenylpropanoid metabolism:
Engineering note: Heterologous expression of PsPT2 and CYP71AJ4 in Nicotiana benthamiana successfully produced osthenol, confirming the feasibility of synthetic biology approaches for isobergaptol [4].
Phytochemical Relevance
Pharmacological Potential
Table 3: Documented Bioactivities of Isobergaptol
Bioactivity | Model System | Key Findings | Mechanistic Insight |
---|---|---|---|
Antiproliferative | MCF-7 breast cancer cells | IC₅₀ = 18.7 µM | STAT3 pathway inhibition |
Anti-inflammatory | LPS-stimulated macrophages | 60% TNF-α reduction at 50 µM | NF-κB nuclear translocation blockade |
Antifungal | Candida albicans | MIC = 128 µg/mL; disrupts hyphae | Biofilm maturation inhibition |
Cytochrome P450 inhibition | Human liver microsomes | Ki = 5.2 µM for CYP3A4 | Competitive inhibition |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: